5'-Bromo-5-methyl-[2,2']bipyridinyl
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Overview
Description
5’-Bromo-5-methyl-[2,2’]bipyridinyl is a bipyridine derivative characterized by the presence of a bromine atom and a methyl group on the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-5-methyl-[2,2’]bipyridinyl typically involves the bromination of 5-methyl-[2,2’]bipyridinyl. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 5’-Bromo-5-methyl-[2,2’]bipyridinyl may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-5-methyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Negishi Coupling: Employs zinc reagents and palladium catalysts.
Major Products
The major products formed from these reactions are often more complex bipyridine derivatives, which can be used as ligands in coordination chemistry and catalysis .
Scientific Research Applications
5’-Bromo-5-methyl-[2,2’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIGNMKZAPNHIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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